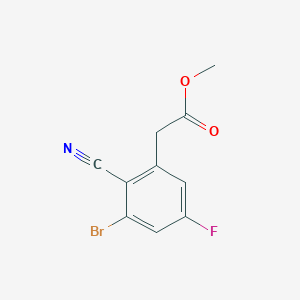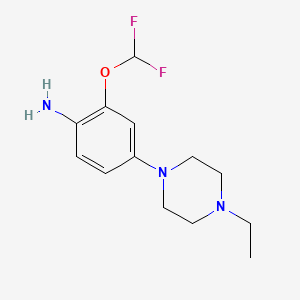
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
描述
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is an organic compound that features a boronate ester group. This compound is of interest in various fields of chemistry due to its unique structure, which includes a boron atom within a dioxaborolane ring. The presence of the boronate ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated phenol derivative under basic conditions to form the boronate ester.
Coupling Reaction: The boronate ester is then coupled with N,N-diethyl-2-bromoacetamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base like potassium carbonate and a palladium catalyst, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling: The boronate ester group is highly reactive in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Major Products
Oxidation: Boronic acid derivatives.
Substitution: Substituted phenoxy derivatives.
Cross-Coupling: Biaryl compounds or other complex organic molecules.
科学研究应用
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs, which can be used in boron neutron capture therapy for cancer treatment.
Medicine: Investigated for its potential as a pharmacophore in drug design due to the unique properties of the boronate ester group.
Industry: Utilized in the production of advanced materials and polymers, where boron-containing compounds can impart unique properties such as increased thermal stability and electronic characteristics.
作用机制
The mechanism by which N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects is largely dependent on the context of its use. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the boronate ester can interact with biomolecules, potentially inhibiting enzymes or altering cellular pathways.
相似化合物的比较
Similar Compounds
N,N-diethyl-2-(4-boronophenoxy)acetamide: Similar structure but with a boronic acid group instead of a boronate ester.
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propionamide: Similar structure with a propionamide group instead of an acetamide group.
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness
The uniqueness of N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide lies in its specific combination of functional groups, which provides a balance of reactivity and stability. The boronate ester group is particularly valuable for cross-coupling reactions, while the acetamide group can offer additional sites for chemical modification or interaction with biological targets.
This compound’s versatility makes it a valuable tool in both synthetic organic chemistry and potential biomedical applications.
属性
IUPAC Name |
N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-7-20(8-2)16(21)13-22-15-11-9-10-14(12-15)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJPYEVOOOVWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)

![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415975.png)
![1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine](/img/structure/B1415976.png)

![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)
